molecular formula C7H13ClN4S B1525480 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1334147-13-5

4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1525480
CAS No.: 1334147-13-5
M. Wt: 220.72 g/mol
InChI Key: YXVNOXUFJIZFQN-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a thiol group, making it a versatile molecule for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride typically involves multiple steps One common synthetic route starts with the reaction of cyclopropylamine with thiocyanate to form cyclopropylthiourea This intermediate is then reacted with hydrazine to form the triazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives

  • Reduction: Amines

  • Substitution: Alkylated derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or modulation of biological pathways.

  • Medicine: The compound may have potential as a drug candidate for treating various diseases due to its unique chemical structure.

  • Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride exerts its effects depends on its molecular targets and pathways. The thiol group can interact with metal ions, forming complexes that may have biological activity. The triazole ring can participate in hydrogen bonding and other interactions with biological targets, potentially leading to enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a triazole ring.

  • 5-Cyclopropyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the aminoethyl group.

  • 4-Aminoethylbenzenesulfonamide: Similar to the compound but with a different functional group.

Uniqueness: 4-(2-Aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride is unique due to its combination of a triazole ring, cyclopropyl group, and thiol group, which provides it with distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-(2-aminoethyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.ClH/c8-3-4-11-6(5-1-2-5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNOXUFJIZFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-(2-aminoethyl)-5-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

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